5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine involves the inhibition of various molecular targets involved in disease progression. It has been shown to inhibit the activity of enzymes such as topoisomerase II and dihydroorotate dehydrogenase, which are involved in DNA replication and cell proliferation. It also inhibits the activity of various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine has several biochemical and physiological effects, including its ability to modulate the expression of various genes involved in disease progression. It has been shown to upregulate the expression of tumor suppressor genes such as p53 and downregulate the expression of oncogenes such as c-Myc. It also modulates the activity of various transcription factors such as AP-1 and CREB, which are involved in gene expression regulation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments include its potent activity against various molecular targets involved in disease progression, its ability to modulate gene expression, and its potential therapeutic applications. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine, including its optimization as a therapeutic agent for various diseases, its use as a tool for studying the molecular mechanisms of disease progression, and its potential applications in drug discovery and development. Additionally, future research could focus on improving its solubility and pharmacokinetics to enhance its bioavailability and efficacy.
Synthesis Methods
The synthesis method of 5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine involves the reaction of 5-Methyl-2-chloropyrimidine with oxolane-2-carboxaldehyde in the presence of sodium methoxide and methanol. The resulting intermediate is then treated with piperidine-4-carboxaldehyde in the presence of sodium methoxide and methanol to obtain the final product.
Scientific Research Applications
5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine has several scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has demonstrated anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, it has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5-methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-9-16-15(17-10-12)20-13-4-6-18(7-5-13)11-14-3-2-8-19-14/h9-10,13-14H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGFFFRJIFRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.